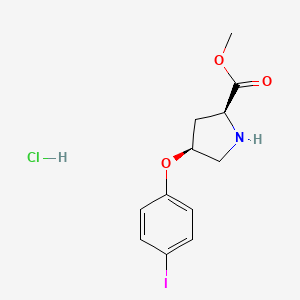![molecular formula C11H22ClNO3 B1456307 Methyl 3-[2-(3-piperidinyl)ethoxy]propanoate hydrochloride CAS No. 1220032-59-6](/img/structure/B1456307.png)
Methyl 3-[2-(3-piperidinyl)ethoxy]propanoate hydrochloride
Übersicht
Beschreibung
Methyl 3-[2-(3-piperidinyl)ethoxy]propanoate hydrochloride is a chemical compound with the following properties:
- CAS Number : 1021204-94-3
- Molecular Formula : C<sub>9</sub>H<sub>17</sub>NO<sub>2</sub>·HCl
- Molecular Weight : 207.7 g/mol
- Physical Form : Solid
- Purity : 95%
- Storage Temperature : Room temperature (RT)
- Salt Form : Hydrochloride (HCl)
Synthesis Analysis
The synthetic route for this compound involves the reaction of 3-piperidinol with 3-bromopropyl ethyl carbonate . The resulting intermediate undergoes esterification with methanol , followed by treatment with hydrochloric acid to yield the hydrochloride salt form.
Molecular Structure Analysis
The molecular structure consists of a piperidine ring attached to a propanoate ester group via an ethoxy linkage. The hydrochloride counterion balances the positive charge on the nitrogen atom.
Chemical Reactions Analysis
- Esterification : Formation of the ester bond between the piperidine alcohol and methanol.
- Hydrochlorination : Conversion of the free amine group to the hydrochloride salt.
Physical And Chemical Properties Analysis
- Solubility : Soluble in polar organic solvents (e.g., methanol, ethanol).
- Melting Point : Varies depending on the crystalline form.
- Stability : Sensitive to moisture and light.
Safety And Hazards
- Toxicity : Handle with care; avoid inhalation, ingestion, or skin contact.
- Hazardous Reactions : None reported.
- Safety Precautions : Use appropriate protective equipment (gloves, goggles) when handling.
Zukünftige Richtungen
Research on this compound could explore:
- Pharmacological Activity : Investigate its potential as a therapeutic agent (e.g., antipsychotic, analgesic).
- Metabolism : Understand its metabolic fate in vivo.
- Formulation : Develop suitable dosage forms for clinical use.
Eigenschaften
IUPAC Name |
methyl 3-(2-piperidin-3-ylethoxy)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3.ClH/c1-14-11(13)5-8-15-7-4-10-3-2-6-12-9-10;/h10,12H,2-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXZRTAVKKRNIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCOCCC1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[2-(3-piperidinyl)ethoxy]propanoate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[2-(2-Methoxyethoxy)ethoxy]methyl}pyrrolidine hydrochloride](/img/structure/B1456225.png)
![2-[2-(4-Chloro-2-ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1456226.png)
![Methyl (2S,4S)-4-{4-[(benzyloxy)carbonyl]phenoxy}-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456227.png)



![3-[2-(4-Methyl-2-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1456237.png)
![4-[2-(2,4-Difluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1456238.png)

![3-[(2-Propoxyethoxy)methyl]piperidine hydrochloride](/img/structure/B1456242.png)
![Methyl (2S,4S)-4-[2,4-DI(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456243.png)


